Tak-778

Osteoblast Differentiation Estrogen Receptor Binding Assay

TAK-778 is the preferred chemical tool for bone anabolic research due to its direct ERα agonist mechanism, which is mechanistically distinct from anti-resorptive ipriflavone. Validated in human bone marrow cells and critical-size defect models, it offers predictable osteogenic induction. Ideal for implant coating and synthetic bone graft R&D.

Molecular Formula C24H28NO7PS
Molecular Weight 505.5 g/mol
CAS No. 180185-61-9
Cat. No. B1241480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-778
CAS180185-61-9
SynonymsTAK 778
TAK-778
Molecular FormulaC24H28NO7PS
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=C(C=C1)NC(=O)C2CC3=CC4=C(C=C3C(=O)C(S2)C)OCO4)OCC
InChIInChI=1S/C24H28NO7PS/c1-4-31-33(28,32-5-2)13-16-6-8-18(9-7-16)25-24(27)22-11-17-10-20-21(30-14-29-20)12-19(17)23(26)15(3)34-22/h6-10,12,15,22H,4-5,11,13-14H2,1-3H3,(H,25,27)/t15-,22+/m0/s1
InChIKeyWXACSCNLLDFZHE-OYHNWAKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tak-778 (CAS 180185-61-9): Sourcing Guide for the Synthetic 3-Benzothiepin Osteoblast Differentiation Promoter


TAK-778 [(2R,4S)-(-)-N-(4-diethoxyphosphorylmethylphenyl)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxamide, MW 505.53] is a synthetic small-molecule osteoblast differentiation promoter, originally developed by Takeda Chemical Industries [1]. As a derivative of ipriflavone, it demonstrates a distinct pharmacological profile characterized by potent induction of osteogenesis in vitro and enhanced new bone formation in vivo across multiple animal models, including bony defect repair and fracture healing [2]. Its mechanism is linked to estrogen receptor (ER)-mediated signaling, specifically through ERα binding, rather than through upregulation of ER expression, and involves the modulation of key osteogenic transcription factors such as Msx2 [3].

Why Ipriflavone Derivatives Are Not Interchangeable: The Case for Tak-778's Distinct Osteogenic Profile


Generic substitution of osteogenic small molecules is scientifically unsound due to divergent mechanisms of action, potency, and in vivo efficacy. While TAK-778 is structurally derived from ipriflavone, its biological activity is not equivalent. For instance, ipriflavone is reported to inhibit bone resorption, whereas TAK-778 acts primarily as a bone formation stimulant by directly binding to ERα and activating osteoblast differentiation pathways [1]. Furthermore, comparisons with other osteogenic small molecules like purmorphamine reveal differences in cellular targets; TAK-778 has demonstrated robust efficacy in human bone marrow cells, an area where purmorphamine's activity required subsequent validation [2]. These mechanistic and species-specific differences mean that substituting TAK-778 with another in-class compound would lead to unpredictable and likely inferior outcomes in research or therapeutic development settings.

Quantitative Differentiation of Tak-778: Head-to-Head and Cross-Study Performance Data


ERα Binding Affinity vs. Ipriflavone: A Mechanistic Divergence

TAK-778 directly binds to the estrogen receptor alpha (ERα), a mechanism distinct from its parent compound ipriflavone. In a competitive binding assay using cells from human alveolar bone, TAK-778 achieved maximal displacement of the labeled ligand at a concentration of 10⁻⁵ M [1]. The study confirmed that TAK-778 enhances osteoblast differentiation through an ERα-dependent pathway by binding to the receptor, not by increasing its expression. This direct ligand-receptor interaction contrasts with ipriflavone, which is primarily characterized as an inhibitor of bone resorption without a clearly defined direct ERα binding mechanism [2].

Osteoblast Differentiation Estrogen Receptor Binding Assay

Human Bone Marrow Cell Osteogenesis vs. Purmorphamine

TAK-778 demonstrated robust, dose-dependent enhancement of osteoblast differentiation in human bone marrow cells [1]. Specifically, treatment with TAK-778 (10⁻⁷ to 10⁻⁵ M) resulted in a dose-dependent increase in total protein content, alkaline phosphatase (ALP) activity, and bone-like formation over a 21-day period, while simultaneously reducing cell proliferation in a manner consistent with a differentiation switch [2]. This human cell activity provides a key differentiator from purmorphamine, another small-molecule osteogenesis inducer. A subsequent study noted that purmorphamine's osteogenic activity on human osteoblasts derived from bone marrow mesenchymal cells was only evaluated after TAK-778 had already been characterized in a similar human cell context [3]. This establishes TAK-778's earlier and more directly validated activity profile in human cells.

Human Osteoblast Cell Differentiation Small Molecule

In Vivo Bone Defect Repair: Osseous Union vs. Placebo Control

In a rabbit tibial segmental defect model, a critical-sized defect that does not heal spontaneously, a single pellet containing TAK-778 in a PLGA sustained-release microcapsule formulation (4 mg/pellet) induced complete osseous union within 2 months [1]. In stark contrast, the placebo pellet (PLGA microcapsules without TAK-778) failed to produce any bone bridging or union over the same period. This binary outcome (union vs. non-union) demonstrates the compound's potent in vivo osteoinductive capacity. Additionally, in a rat skull defect model, local injection of TAK-778/PLGA microcapsules (0.2–5 mg/site) resulted in a dose-dependent increase in new bone area after 4 weeks [2].

Bone Regeneration In Vivo Efficacy Segmental Defect

Implant Osseointegration Enhancement vs. Untreated Controls

TAK-778 significantly enhances the biomechanical bonding of implants to bone. In a study using hydroxyapatite implants in rabbit tibiae, the tensile failure load at the bone-implant interface was significantly greater for TAK-778-treated specimens compared to paired untreated controls at 4, 8, and 16 weeks post-implantation [1]. Histological analysis confirmed greater active new bone formation and more extensive bonding in the TAK-778 group. While exact numerical values are not provided in the abstract, the study states the difference was significant at each time interval, indicating a faster and stronger integration process. This functional outcome provides a direct quantitative comparator against a no-treatment baseline.

Osseointegration Hydroxyapatite Biomechanics

Spinal Fusion Efficacy vs. Autograft and β-TCP Controls

In a canine spinal fusion model, the combination of TAK-778 with β-tricalcium phosphate (β-TCP) as a bone graft substitute was compared against autograft bone and β-TCP alone [1]. At 16 weeks post-surgery, the fusion rate for the TAK-778/β-TCP group was 62.5% (5/8), compared to 50.0% (4/8) for autograft and 37.5% (3/8) for β-TCP alone. Furthermore, the mean percentage of trabecular bone area within the cages was 64.4% for the TAK-778/β-TCP group, versus 53.4% for autograft and 45.6% for β-TCP alone. While the effect was not statistically significant due to sample size, the numerical trend suggests a beneficial influence of TAK-778 in improving fusion status and bone formation over both a synthetic carrier alone and the gold-standard autograft.

Spinal Fusion Bone Graft Substitute β-TCP

Optimal Application Scenarios for Tak-778 Based on Validated Differentiation


Bone Tissue Engineering and Regenerative Medicine Research

TAK-778 is ideally suited for in vitro and in vivo studies focused on osteoblast differentiation and bone regeneration. Its validated, dose-dependent activity in human bone marrow cells [1] makes it a preferred chemical tool over other osteogenic small molecules with less established human cell data, such as purmorphamine [2]. Researchers can confidently use TAK-778 to induce osteogenic commitment in primary cell cultures and to assess bone formation in critical-sized defect models where complete osseous union has been demonstrated [3].

Orthopedic Implant and Bone Graft Substitute Development

The quantitative evidence supports the use of TAK-778 as an additive to implant coatings (e.g., hydroxyapatite) and synthetic bone graft substitutes (e.g., β-TCP) to enhance osseointegration and new bone formation [1]. For procurement, this justifies selecting TAK-778 over inert carriers or other osteogenic agents that lack direct, biomechanical evidence of improved implant bonding [2]. The canine spinal fusion data, showing numerically superior trabecular bone area compared to autograft [3], provides a strong rationale for its inclusion in preclinical development of advanced bone graft materials.

Estrogen Receptor-Mediated Bone Anabolic Research

TAK-778 serves as a valuable chemical probe for studying ERα-dependent pathways in bone formation. Its distinct mechanism—direct binding to ERα [1] rather than increasing receptor expression—differentiates it from phytoestrogens like ipriflavone, which exhibit anti-resorptive rather than anabolic properties [2]. This makes TAK-778 the compound of choice for investigators seeking to dissect ERα-mediated osteoblast differentiation signaling pathways, as its effects are specifically antagonized by ICI182,780 and MPP [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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